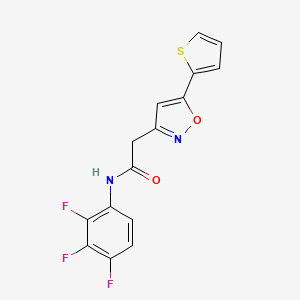

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2S/c16-9-3-4-10(15(18)14(9)17)19-13(21)7-8-6-11(22-20-8)12-2-1-5-23-12/h1-6H,7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCCXCUVHNQHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features a unique structure comprising an isoxazole ring substituted with a thiophene moiety and a trifluorophenyl group. The molecular formula is with a molecular weight of approximately 341.28 g/mol. Its structural attributes contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of isoxazole compounds can inhibit the proliferation of cancer cell lines such as glioblastoma (LN229) and breast cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.

- Case Study Example : A study evaluating the cytotoxic effects of various isoxazole derivatives found that compounds with similar structural features to our target compound showed IC50 values in the low micromolar range against several cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Broad-Spectrum Activity : Some derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, indicating potent antifungal activity .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : Many studies highlight the role of these compounds in triggering apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds such as N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) share the acetamide linkage but differ in core heterocycles (thiadiazole vs. isoxazole). Key distinctions include:

- Substituent Effects : The trifluorophenyl group in the target compound likely increases polarity and melting point compared to thiadiazoles with alkyl or methoxy substituents (melting points: 132–170°C for thiadiazoles ).

- Synthetic Yields : Thiadiazole derivatives show moderate-to-high yields (68–88%), suggesting efficient coupling methods that could be applicable to the target compound’s synthesis.

Trifluoromethylphenyl-Thiadiazole Hybrids ()

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide utilizes a trifluoromethylphenyl group, analogous to the target’s trifluorophenyl moiety. Both compounds may exhibit enhanced binding to hydrophobic enzyme pockets.

Pyridazinone Acetamides as FPR Agonists ()

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate agonist activity for formyl peptide receptors (FPR1/FPR2). While structurally distinct (pyridazinone vs. isoxazole), the acetamide linkage and aryl substituents (e.g., bromophenyl) highlight the importance of electron-withdrawing groups in receptor binding. The target compound’s trifluorophenyl group may similarly enhance affinity for FPR-like targets .

Benzofuran-Oxadiazole Antimicrobial Agents ()

Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) show potent antimicrobial activity. The thiophene-isoxazole core in the target compound may mimic benzofuran-oxadiazole interactions with microbial enzymes, though direct activity comparisons require further study .

Structural and Functional Data Table

Key Observations

- Structural Flexibility : The acetamide linkage is a common feature across diverse heterocyclic cores, enabling tailored interactions with biological targets.

- Role of Fluorine : Trifluorophenyl/methyl groups enhance stability and binding, as seen in and .

- Synthetic Strategies : Coupling reagents like EDC/HOBt () or thiol-alkylation () may be adaptable for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.